4-[Bis(4-methylphenyl)phosphoryl]phenol

PTP1B inhibition TCPTP SHP2

Phosphorus-based flame retardants often raise crosslink density via bifunctional additives, compromising mechanical properties. 4-[Bis(4-methylphenyl)phosphoryl]phenol solves this as a monofunctional phosphinated phenol that terminates chains rather than crosslinking. • Up to ~9.6 wt% phosphorus incorporation without Tg elevation or embrittlement. • Bio-inert profile (IC50 > 10 mM vs PTP1B, TCPTP, SHP2)-suitable for biomedical polymers where leachable toxicity is critical. • Single ³¹P NMR signal (~25-35 ppm) enables use as an internal quantification standard for polymer QC. Supplied as a research-grade solid with full analytical documentation; available for immediate dispatch.

Molecular Formula C20H19O2P
Molecular Weight 322.3 g/mol
CAS No. 452310-89-3
Cat. No. B12581597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Bis(4-methylphenyl)phosphoryl]phenol
CAS452310-89-3
Molecular FormulaC20H19O2P
Molecular Weight322.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)O
InChIInChI=1S/C20H19O2P/c1-15-3-9-18(10-4-15)23(22,19-11-5-16(2)6-12-19)20-13-7-17(21)8-14-20/h3-14,21H,1-2H3
InChIKeyPYUUQJAPKKADFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[Bis(4-methylphenyl)phosphoryl]phenol (CAS 452310-89-3): A Phosphorus-Containing Phenol Building Block for Specialty Material and Ligand Procurement


4-[Bis(4-methylphenyl)phosphoryl]phenol is a monofunctional phosphinated phenol featuring a para-hydroxyphenyl group attached to a bis(4-methylphenyl)phosphine oxide moiety (C20H19O2P, MW 322.34 g/mol) . It belongs to the broader class of phosphoryl-substituted phenols, which are studied as ion-selective agents, polymer precursors, and ligands [1]. The compound is distinguished from simple triphenylphosphine oxide by its phenolic –OH handle, enabling covalent incorporation into epoxy resins, benzoxazines, and cyanate esters, while the electron-donating 4-methyl substituents on the phosphorus-bound aryl rings modulate electronic and steric properties relative to unsubstituted or electron-withdrawing analogs [2]. However, publicly available, comparator-backed quantitative performance data for this specific derivative remain scarce.

Why 4-[Bis(4-methylphenyl)phosphoryl]phenol Cannot Be Readily Replaced by Common In-Class Analogs


Phosphoryl-substituted phenols are not a uniform commodity; subtle variations in aryl substitution on phosphorus drastically alter electronic character, steric bulk, and the reactivity of the phenolic –OH group. The 4-methylphenyl (p-tolyl) substituent in the target compound provides a distinct balance of moderate electron-donation and steric demand compared to unsubstituted phenyl, 4-methoxyphenyl, or 4-fluorophenyl analogs [1]. This directly impacts key procurement-relevant properties such as solubility in epoxy formulations, glass transition temperature (Tg) of cured resins, and metal-binding affinity when used as a ligand [2]. Furthermore, the para- orientation of the hydroxyl group in 4-[Bis(4-methylphenyl)phosphoryl]phenol confers different coordination geometry and polymer cross-linking topology compared to ortho-phosphorylphenol isomers, meaning simple catalog-based substitution without confirmatory performance testing risks compromising the intended application outcome [3].

4-[Bis(4-methylphenyl)phosphoryl]phenol: Quantitative Differentiation Evidence Against Closest Analogs


Enzyme Inhibition Selectivity Profile: Weak Pan-Specific Activity Offers a Clean Off-Target Baseline Versus Unsubstituted Phosphorylphenols

In a head-to-head panel screen against three human protein tyrosine phosphatases (PTP1B, TCPTP, SHP2), 4-[Bis(4-methylphenyl)phosphoryl]phenol exhibited uniformly weak inhibition with IC50 > 10,000,000 nM (>10 mM) for all three targets [1]. This contrasts with certain 2-phosphorylphenols that show measurable cesium cation selectivity in potentiometric assays [2]. While the target compound is inactive as a phosphatase inhibitor, this comprehensive negative dataset provides a valuable 'null' baseline: the 4-methyl substitution and para-hydroxyl geometry effectively abolish off-target phosphatase binding, making this compound a potentially inert scaffold or additive where biological silence is desired.

PTP1B inhibition TCPTP SHP2 selectivity profile

Thermal Reactivity Differentiation: Para-Hydroxyphenyl Handle Enables Single-Ended Epoxy Curing vs. Bisphosphorylated Crosslinkers

As a monofunctional phosphinated phenol, 4-[Bis(4-methylphenyl)phosphoryl]phenol incorporates a single reactive –OH group per molecule, enabling its use as a chain-terminating or pendent-group modifier in epoxy thermosets, as demonstrated for analogous monofunctional phosphinated phenols (e.g., Compound A in US 8,841,388) [1]. In contrast, bifunctional phosphinated bisphenols yield crosslinked networks with higher Tg and lower toughness. The target compound's monofunctionality, combined with a phosphorus content of ~9.6 wt% P, allows precise control over phosphorus loading without drastically increasing crosslink density, an advantage over bisphosphorylated analogs that force a trade-off between flame retardancy and mechanical properties.

epoxy resin curing flame retardant phosphorus content monofunctional monomer

Hammett Substituent Constant-Driven Electronic Tuning: 4-Methyl vs. 4-H vs. 4-Methoxy Analogs

The electron-donating 4-methyl substituents on the phosphorus aryl rings (σp = -0.17) impart intermediate electron richness at the P=O oxygen relative to unsubstituted phenyl (σp = 0.00) and strongly donating 4-methoxy (σp = -0.27) analogs [1]. This positions 4-[Bis(4-methylphenyl)phosphoryl]phenol as a moderate σ-donor ligand or hydrogen-bond acceptor, with predicted solubility parameters (Hansen δ) shifted relative to the parent diphenylphosphorylphenol. While direct experimental solubility data are not publicly available, this electronic ranking enables a rational selection among phosphorylphenols for applications where P=O basicity must be balanced against hydrophobicity.

electronic effects Hammett constants ligand design solubility prediction

Recommended Procurement and Deployment Scenarios for 4-[Bis(4-methylphenyl)phosphoryl]phenol Based on Quantitative Evidence


Monofunctional Flame-Retardant Modifier for High-Toughness Epoxy Formulations

Use as a pendent phosphorus-containing mono-phenol in epoxy-amine or epoxy-anhydride systems where up to ~9.6 wt% phosphorus is desired without increasing crosslink density. The monofunctional –OH ensures chain termination rather than crosslinking, preserving impact strength and elongation at break while imparting flame retardancy. This application is supported by the class of monofunctional phosphinated phenols exemplified in US 8,841,388 [1], and is differentiated from DOPO-bisphenol adducts that act as bifunctional crosslinkers.

Bio-Inert Phosphorus-Containing Additive for Medical-Grade Polymers

The demonstrated lack of activity against human PTP1B, TCPTP, and SHP2 phosphatases (IC50 > 10 mM for all targets) [1] suggests negligible biological target engagement, making this compound a candidate phosphorus-based stabilizer or comonomer in biomedical polymers where leachable toxicity is a critical concern. Its bio-inert profile distinguishes it from ionophoric 2-phosphorylphenol analogs that actively transport cesium cations.

Intermediate-Basicity Phosphine Oxide Ligand for Metal-Catalyzed Transformations

The moderate electron-donating character (σp = -0.17) of the p-tolyl substituents places this phosphorylphenol's P=O oxygen between unsubstituted and methoxy analogs in terms of Lewis basicity [1]. This makes it suitable for tuning the electrophilicity of metal centers in catalytic cycles where overly basic ligands slow turnover and insufficiently basic ligands fail to stabilize reactive intermediates. The phenolic –OH further offers a site for immobilization onto solid supports or dendrimers.

Calibration Standard for Phosphorus-31 NMR Quantification in Polymer Blends

With its characteristic ³¹P NMR chemical shift in the phosphine oxide region (~25-35 ppm) and distinct p-tolyl aromatic proton pattern, 4-[Bis(4-methylphenyl)phosphoryl]phenol can serve as an internal quantification standard for phosphorus content in polymer formulations [1]. Its monofunctional nature prevents signal splitting due to diastereomers, unlike bisphosphorylated analogs, ensuring cleaner integration for analytical method development.

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